molecular formula C8H18 B1202373 2,3,3-Trimethylpentane CAS No. 560-21-4

2,3,3-Trimethylpentane

Cat. No. B1202373
CAS RN: 560-21-4
M. Wt: 114.23 g/mol
InChI Key: OKVWYBALHQFVFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,3-Trimethylpentane and related compounds has been explored through various methodologies. Meshcheryakov and Petrova (1955) demonstrated the production of 2,3,3-Trimethylpentane through the catalytic hydrogenation of 3,3,4-trimethyl-2-pentanol, revealing isomerization processes during synthesis (Meshcheryakov & Petrova, 1955).

Molecular Structure Analysis

The molecular structure of compounds related to 2,3,3-Trimethylpentane has been detailed through X-ray crystallography and other analytical techniques. For instance, the structure of 3-(3′,4′,5′-trimethylphenyl)pentane-2,4-dione showcases the enol tautomer and emphasizes the significance of hydrogen bonding in diketone compounds, which can be analogous to understanding the structural properties of trimethylpentanes (Emsley et al., 1990).

Chemical Reactions and Properties

Reactions involving 2,3,3-Trimethylpentane highlight its reactivity and potential for forming various products under specific conditions. Aschmann, Arey, and Atkinson (2002) detailed the products and mechanisms of reactions involving OH radicals with 2,3,4-trimethylpentane, offering insight into the oxidative processes that can also apply to 2,3,3-Trimethylpentane under similar conditions (Aschmann, Arey, & Atkinson, 2002).

Physical Properties Analysis

The physical properties of 2,2,4-Trimethylpentane, closely related to 2,3,3-Trimethylpentane, such as density and viscosity, have been meticulously measured across various temperatures and pressures. These studies provide a foundational understanding of how structural variations in trimethylpentanes can influence their physical behavior (Pádua et al., 1996).

Chemical Properties Analysis

Investigations into the chemical properties of trimethylpentanes focus on their reactivity and interactions with various reagents. The study of gas-phase reactions and the identification of reaction products reveal the complexity of chemical transformations that these compounds can undergo, thus shedding light on the chemical behavior of 2,3,3-Trimethylpentane (Gowenlock, Johnson, & Senogles, 1972).

Scientific Research Applications

  • Radiation Physics and Chemistry : 2,2,4-Trimethylpentane, a related compound, is used in the energy sector and has applications in medical imaging techniques due to its interaction with charged particles like positrons. This interaction is crucial for improving the accuracy of radiation detection devices and assessing charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).

  • Vibrational Analysis : Infrared spectra studies of 2,3,3-Trimethylpentane and similar compounds assist in understanding their molecular structures and behaviors, which is important in various chemical applications (Crowder & Gross, 1983).

  • Catalysis in Chemical Processes : 2,3,3-Trimethylpentane is a significant product in the alkylation of isobutane and 2-butene using composite ionic liquid catalysts, a process relevant in the production of high-octane fuels (Liu et al., 2008).

  • Toxicology : The cytotoxic effects of Trimethylpentane compounds, including 2,3,4-Trimethylpentane, on rat renal tissue have been investigated, providing insights into potential health risks associated with exposure to these compounds (Norton & Mattie, 1987).

  • Environmental Impact : Research on the plasma oxidation of 2,2,4-Trimethylpentane offers insights into the environmental behavior of these compounds and their impact when released into the atmosphere (Suhr et al., 1984).

  • Physiologically Based Pharmacokinetic (PBPK) Model : Development of a PBPK model for 2,2,4-Trimethylpentane in rats using gas uptake experiments helps in understanding the metabolic kinetics and target tissue dosimetry during inhalation exposures, which is crucial for assessing health risks (El-Masri et al., 2009).

  • Gasoline Formulations : Isooctane, primarily 2,2,4-Trimethylpentane, is a major component of gasoline formulations, and its biodegradability has been studied in Mycobacterium austroafricanum, providing insights into its environmental fate (Solano-Serena et al., 2004).

Safety And Hazards

2,3,3-Trimethylpentane is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation, and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,3,3-trimethylpentane
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InChI

InChI=1S/C8H18/c1-6-8(4,5)7(2)3/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVWYBALHQFVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID2060333
Record name Pentane, 2,3,3-trimethyl-
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Molecular Weight

114.23 g/mol
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Physical Description

Liquid; [Aldrich MSDS]
Record name 2,3,3-Trimethylpentane
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Vapor Pressure

27.0 [mmHg]
Record name 2,3,3-Trimethylpentane
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Product Name

2,3,3-Trimethylpentane

CAS RN

560-21-4
Record name 2,3,3-Trimethylpentane
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Record name 2,3,3-Trimethylpentane
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Record name 2,3-Trimethylpentane
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Record name Pentane, 2,3,3-trimethyl-
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Record name 2,3,3-TRIMETHYLPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
W Tsang - International Journal of Chemical Kinetics, 1969 - Wiley Online Library
Several hydrocarbons have been pyrolyzed in a single pulse shock tube. Rate parameters for the main bond breaking step have been found to be \documentclass{article}\pagestyle{…
Number of citations: 96 onlinelibrary.wiley.com
W Tsang - The Journal of Physical Chemistry, 1972 - ACS Publications
D (ieri-C4Hg-H)= 5.4 kJ/mol; D (sec-C4H,-H)-D (í-C3H7-H)= 3.5 kJ/mol; D (n-C3H7-H)-Z)(C2H6-H)~—1.5 kJ/mol. The absolute magnitude of the A factors are all at least a factor of 10 …
Number of citations: 2 pubs.acs.org
KS Pitzer, DW Scott - Journal of the American Chemical Society, 1941 - ACS Publications
This paper continues the program of developing general formulas for the thermodynamic properties of gaseous paraffin hydrocarbons. The ex-perimental results are similar to those …
Number of citations: 22 pubs.acs.org
V Svoboda, V Hynek, B Koutek - The Journal of Chemical Thermodynamics, 1998 - Elsevier
Calorimetric molar enthalpies of vaporization Δ l 02 g H m for five alkyl-substituted pentanes were determined over the temperature range (298.15 to 368.15) K with a typical uncertainty …
Number of citations: 5 www.sciencedirect.com
DB Brooks, RB Cleaton, FR Carter - 1937 - nvlpubs.nist.gov
In connection with a study of the impurities present in tbe isooctane (2, 2, 4-trimethylpentane) certified for use as a primary standard reference fuel for the knock testing of motor fuels, a …
Number of citations: 1 nvlpubs.nist.gov
HC Brown, RB Kornblum - Journal of the American Chemical …, 1954 - ACS Publications
Treatment of 2, 2, 3-trimethyl-3-pentanol with hydrogen chloride at 0 leads to the formation of 3-chloro-2, 2, 3-trimethyl-pentane. Similarly, 2, 3, 3-trimethyl-2-pentanol yields the …
Number of citations: 12 pubs.acs.org
JP Wibaut, H Hoog, SL Langedijk… - Recueil des Travaux …, 1939 - Wiley Online Library
The following hydrocarbons have been prepared in a very high degree of purity: n‐pentane, 2‐methylbutane, n‐hexane, 2‐methylpentane, 3‐methylpentane, 2,2‐dimethylbutane. 2,3‐…
Number of citations: 100 onlinelibrary.wiley.com
FL Howard, TW Mears, A Fookson… - Journal of Research …, 1947 - books.google.com
Bureau of Standards undertook an investigation of the impurities in the certified" isooctane" i used as a primary standard in the knock rating of fuels. In the course of this work, about a …
Number of citations: 46 books.google.com
AP Meshcheryakov, LV Petrova - Bulletin of the Academy of Sciences of …, 1955 - Springer
It was shown that, under the conditions of catalytic hydrogenation at 2.80–290* and 100–120 atm, 3,3,4-trimethyl-2-pentanol yields a mixture of 2,3,3- and 2,3,4-trimethylpentahes, the …
Number of citations: 5 link.springer.com
GA Crowder - Journal of Molecular Structure, 1988 - Elsevier
Vibrational spectra have been interpreted with the aid of normal coordinate calculations for several trimethylalkanes in the past few years [1-4]. It was shown that most of the compounds …
Number of citations: 1 www.sciencedirect.com

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